molecular formula C13H17N3O B3162776 5-Allylaminomethyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one CAS No. 881451-02-1

5-Allylaminomethyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one

Cat. No.: B3162776
CAS No.: 881451-02-1
M. Wt: 231.29 g/mol
InChI Key: KJBDFDIZZQAADT-UHFFFAOYSA-N
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Description

5-Allylaminomethyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one is a chemical compound with a molecular formula of C13H17N3O. It is known for its applications in biochemical research, particularly in the field of proteomics .

Preparation Methods

The synthesis of 5-Allylaminomethyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one involves several steps. One common method includes the reaction of 1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one with allylamine under specific conditions. The reaction typically requires a solvent such as methanol and a catalyst to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

5-Allylaminomethyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: It can undergo substitution reactions where the allylamino group can be replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like methanol or ethanol, catalysts, and specific temperature and pressure settings. Major products formed from these reactions depend on the type of reaction and the reagents used .

Scientific Research Applications

5-Allylaminomethyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 5-Allylaminomethyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one involves its interaction with specific molecular targets. It can bind to enzymes or proteins, altering their activity and leading to various biochemical effects. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

5-Allylaminomethyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one can be compared with other similar compounds such as:

    1,3-Dimethyl-1,3-dihydro-benzoimidazol-2-one: Lacks the allylamino group, which may result in different chemical properties and applications.

    5-Aminomethyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one: Similar structure but without the allyl group, leading to variations in reactivity and biological activity.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1,3-dimethyl-5-[(prop-2-enylamino)methyl]benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-4-7-14-9-10-5-6-11-12(8-10)16(3)13(17)15(11)2/h4-6,8,14H,1,7,9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBDFDIZZQAADT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)CNCC=C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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